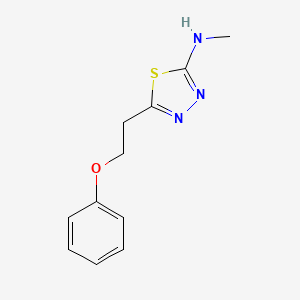
1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of tetrahydroquinoxalines This compound is characterized by the presence of a butyl group, a phenylsulfonyl group, and a tetrahydroquinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2-diaminobenzene with a suitable butylating agent, followed by sulfonylation with a phenylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoxaline core can also participate in various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-butyl-4-(phenylsulfonyl)piperazine
- 1-butyl-4-(phenylsulfonyl)benzene
- 1-butyl-4-(phenylsulfonyl)imidazole
Uniqueness
1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its tetrahydroquinoxaline core, which imparts specific chemical and biological properties. Compared to similar compounds, it offers a distinct combination of stability, reactivity, and potential for functionalization, making it a valuable compound for various applications.
Propiedades
Número CAS |
7151-42-0 |
|---|---|
Fórmula molecular |
C18H22N2O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C18H22N2O2S/c1-2-3-13-19-14-15-20(18-12-8-7-11-17(18)19)23(21,22)16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3 |
Clave InChI |
DMSSYCOOVYXIHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


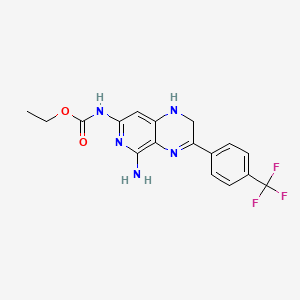
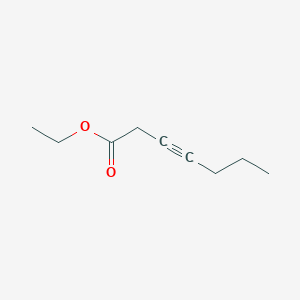
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
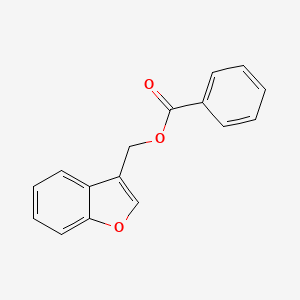
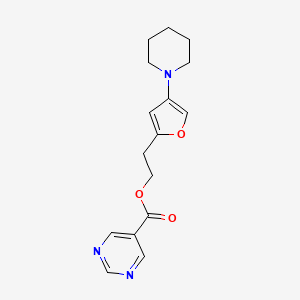
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
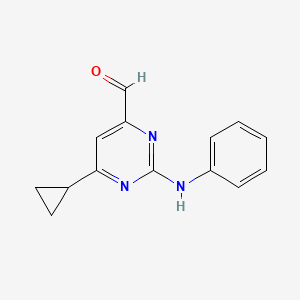
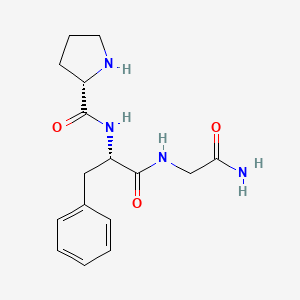
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
